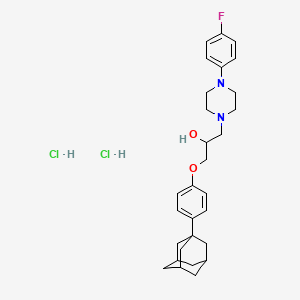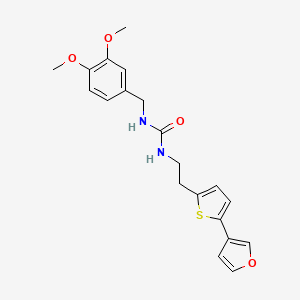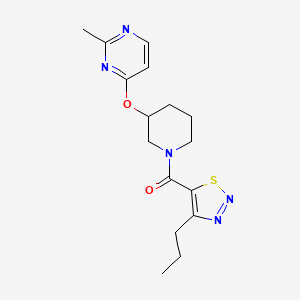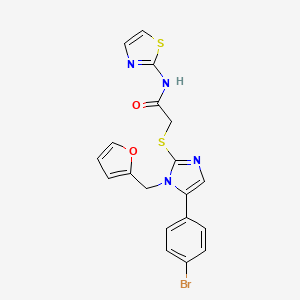
1-(4-((3r,5r,7r)-Adamantan-1-il)fenoxi)-3-(4-(4-fluorofenil)piperazin-1-il)propan-2-ol dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound notable for its unique structural features
Aplicaciones Científicas De Investigación
Chemistry: : Serves as a building block in organic synthesis for more complex molecules.
Biology: : Investigated for its potential to interact with biological macromolecules, influencing pathways and biological processes.
Medicine: : Explored for its pharmacological properties, possibly serving as a drug candidate.
Industry: : Applied in materials science for its structural properties, useful in developing novel materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves multiple steps, typically starting from commercially available precursors. The key steps include:
Formation of the adamantan-1-yl phenol derivative.
Coupling of the phenol derivative with an epoxide.
Subsequent reaction with 4-(4-fluorophenyl)piperazine to introduce the piperazine moiety.
Conversion to the dihydrochloride salt for stability and solubility.
Industrial Production Methods: : Industrial-scale production generally follows similar routes but optimized for yield and efficiency. The processes often involve:
High-pressure reactions.
Automated synthesis reactors for precise control of reaction parameters.
Purification steps such as recrystallization or chromatography to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions: : The compound undergoes several chemical reactions, including:
Oxidation: : Conversion to corresponding ketones or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Introduction of new functional groups via nucleophilic or electrophilic substitution.
Common Reagents and Conditions: : Reactions typically employ:
Oxidizing agents: : Such as KMnO4 or CrO3 for oxidation reactions.
Reducing agents: : Like LiAlH4 or NaBH4 for reductions.
Catalysts: : Palladium or platinum for hydrogenation reactions.
Major Products: : Depending on the conditions and reagents used, the reactions can yield:
Ketones or carboxylic acids: from oxidation.
Alcohols or amines: from reduction.
Substituted derivatives: from substitution reactions.
Mecanismo De Acción
The mechanism by which 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride exerts its effects involves:
Molecular Targets: : Interaction with enzymes or receptors, modulating their activity.
Pathways Involved: : Influence on signaling pathways, potentially altering cellular responses and processes.
Comparación Con Compuestos Similares
Similar Compounds: : Structurally related compounds include other adamantyl derivatives and piperazine-based molecules.
Uniqueness: : The specific combination of adamantyl, phenoxy, and piperazin-1-yl groups, along with the dihydrochloride form, provides distinct properties that may offer advantages in terms of stability, solubility, and biological activity.
Propiedades
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37FN2O2.2ClH/c30-25-3-5-26(6-4-25)32-11-9-31(10-12-32)19-27(33)20-34-28-7-1-24(2-8-28)29-16-21-13-22(17-29)15-23(14-21)18-29;;/h1-8,21-23,27,33H,9-20H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEMFBUITZPSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O)C6=CC=C(C=C6)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-((3-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2514568.png)


![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2514573.png)
![6-CHLORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLINE](/img/structure/B2514576.png)
![4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2514577.png)




